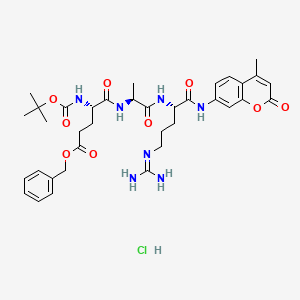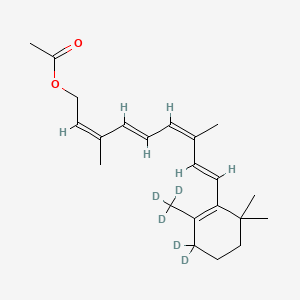
Inhoffen Lythgoe diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Inhoffen-Lythgoe diol is a significant compound derived from vitamin D2, known for its utility in the synthesis of various vitamin D analogues and derivatives. It is named after the chemists who first synthesized it, providing a foundation for numerous studies in organic and medicinal chemistry.
Synthesis Analysis
A formal synthesis of the Inhoffen-Lythgoe diol featured a novel intermolecular Diels-Alder strategy, utilizing an intact C(20) stereocentre as part of a diene unit to directly elaborate the stereocentres at C(13) and C(17) of the hydrindan ring system (Brandes, Grieco, & Garner, 1988). Additionally, efficient syntheses of the Inhoffen-Lythgoe diol from commercially available precursors have been reported, underscoring its accessibility for further chemical investigations (Meyer, Rentsch, & Marti, 2014).
Molecular Structure Analysis
The molecular structure of the Inhoffen-Lythgoe diol is foundational for understanding its reactivity and the synthesis of complex molecules. Its structure includes a hydrindan ring system, which is crucial for the synthesis of various analogues and derivatives, providing insights into the stereochemical outcomes of reactions involving this diol.
Chemical Reactions and Properties
The Inhoffen-Lythgoe diol serves as a precursor in the synthesis of numerous vitamin D analogues, demonstrating a wide range of chemical reactivity. It has been used in reactions such as the Julia-Lythgoe olefination, which is crucial for the formation of alkenes from phenyl sulfones and aldehydes or ketones (Anilkumar, Varsha, & Radhika, 2023). This olefination process is a key step in many total syntheses of natural products.
Applications De Recherche Scientifique
Synthèse organique
Le diol d'Inhoffen-Lythgoe est une molécule organique couramment utilisée dans les réactions chimio-sélectives en synthèse organique {svg_1}. Il peut être utilisé comme catalyseur et comme ligand {svg_2}.
Préparation de produits naturels contenant de l'azote
Le diol d'Inhoffen-Lythgoe a un large éventail d'applications dans la préparation de produits naturels contenant de l'azote {svg_3}. Ces produits naturels ont diverses applications dans les produits pharmaceutiques et autres industries {svg_4}.
Préparation de produits naturels contenant du soufre
De même, le diol d'Inhoffen-Lythgoe est également utilisé dans la préparation de produits naturels contenant du soufre {svg_5}. Ces composés soufrés sont souvent utilisés dans les produits pharmaceutiques et la science des matériaux {svg_6}.
Construction de la chaîne latérale de la vitamine D
Le diol d'Inhoffen-Lythgoe est utilisé dans la fixation de Julia-Lythgoe de la chaîne latérale de la vitamine D à un fragment de cycle CD lié en phase solide {svg_7}. Ce processus est crucial dans la synthèse de la vitamine D {svg_8}.
Développement d'analogues de la calcitriol
Le développement d'analogues de la 1α,25-dihydroxyvitamine D3 (calcitriol), le métabolite hormonalement actif de la vitamine D3, est un domaine intéressant pour la synthèse organique {svg_9}. Le diol d'Inhoffen-Lythgoe joue un rôle important dans ce processus {svg_10}.
Recherche anticancéreuse
Les dérivés du diol d'Inhoffen-Lythgoe ont montré des effets cytotoxiques contre divers types de cancer, notamment le cancer du col de l'utérus, le cancer du poumon et le myélome multiple {svg_11}. Cela en fait un composé prometteur pour des recherches plus poussées en thérapie anticancéreuse {svg_12}.
Mécanisme D'action
Target of Action
Inhoffen Lythgoe diol is an organic molecule that is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .
Mode of Action
The mode of action of this compound primarily involves its role as a catalyst and a ligand in organic synthesis . It is used in chiral selective reactions, which are reactions that preferentially form one enantiomer of a chiral molecule . This property makes it valuable in the synthesis of a wide range of compounds, including nitrogen- and sulfur-containing natural products, pharmaceuticals, and materials for science .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role in organic synthesis . It is used in the synthesis of a wide range of compounds, affecting the biochemical pathways associated with these compounds . For instance, it has been used in the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol .
Result of Action
The result of this compound’s action is the formation of a wide range of compounds through chiral selective reactions . These compounds can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the chiral selective reactions in which this compound is used .
Orientations Futures
Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .
Propriétés
IUPAC Name |
(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPRYXDIHQLGH-NAWOPXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the Inhoffen-Lythgoe diol in vitamin D chemistry?
A1: The Inhoffen-Lythgoe diol serves as a versatile building block for constructing the CD-ring system found in vitamin D and its analogs [, , , , , , , , , ]. Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of vitamin D derivatives with tailored biological properties.
Q2: How is the Inhoffen-Lythgoe diol typically utilized in vitamin D synthesis?
A2: It's frequently employed in a convergent synthetic strategy [, ]. This involves separately synthesizing the A-ring fragment and attaching it to the Inhoffen-Lythgoe diol-derived CD-ring fragment, ultimately leading to the target vitamin D compound.
Q3: Can you provide some specific examples of how the Inhoffen-Lythgoe diol has been used to synthesize biologically active vitamin D analogs?
A3: Certainly! Researchers have successfully synthesized:
- 2,22-Dimethylene analogues of 19-Norcalcitriol: These analogs, designed using the Inhoffen-Lythgoe diol, demonstrated promising activity in binding to the vitamin D receptor (VDR) and displayed enhanced differentiation and transcriptional activity compared to calcitriol [].
- Tacalcitol: A gram-scale synthesis of this vitamin D3 analog was achieved using the Inhoffen-Lythgoe diol as a starting material [].
- (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone: This compound was synthesized via a convergent route involving the Inhoffen-Lythgoe diol and a novel C–D-ring fragment coupling strategy [].
- 23-Fluorinated 25-hydroxyvitamin D3 analogues: The Inhoffen-Lythgoe diol served as a precursor for synthesizing these fluorinated analogs, which exhibited altered metabolism profiles compared to the parent compound [].
Q4: Beyond vitamin D synthesis, are there other applications of the Inhoffen-Lythgoe diol?
A4: Yes, it's also a valuable starting material for synthesizing other natural products. For instance, researchers successfully synthesized (-)-hortonones A-C from the Inhoffen-Lythgoe diol without using protecting groups [].
Q5: What are some challenges associated with the synthesis and use of the Inhoffen-Lythgoe diol?
A5: One challenge lies in controlling the stereochemistry during the synthesis of the diol and subsequent transformations. Achieving high diastereoselectivity is crucial for obtaining the desired isomers of vitamin D analogs []. Additionally, efficient and scalable synthetic routes are essential for producing sufficient quantities of the diol and its derivatives for research and potential therapeutic applications.
Q6: Have there been any studies exploring alternative synthetic routes to the Inhoffen-Lythgoe diol?
A6: Yes, researchers have explored a novel intermolecular Diels–Alder strategy for a formal synthesis of the Inhoffen-Lythgoe diol, aiming to improve stereochemical control and efficiency [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
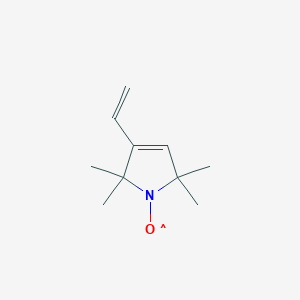

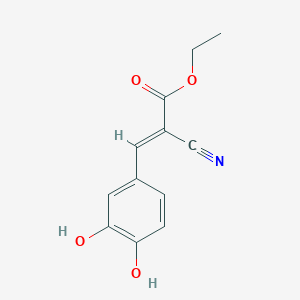

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
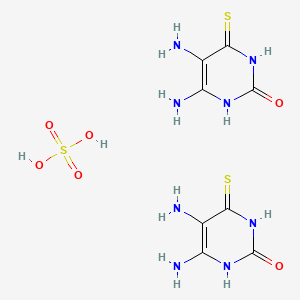
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)
